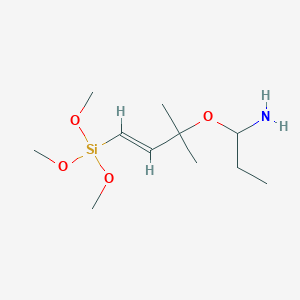

1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2-Méthyl-4-(triméthoxysilyl)but-3-én-2-yl)oxy)propan-1-amine est un composé organosilicié reconnu pour sa structure chimique unique et ses propriétés. Ce composé est caractérisé par la présence d'un groupe triméthoxysilyle lié à une chaîne butényle, qui est ensuite liée à une fraction propanamine. La combinaison de ces groupes fonctionnels confère une réactivité et une polyvalence distinctes, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 1-((2-Méthyl-4-(triméthoxysilyl)but-3-én-2-yl)oxy)propan-1-amine implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction de 2-méthyl-4-(triméthoxysilyl)but-3-én-2-ol avec la propan-1-amine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur et d'un solvant appropriés pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la pureté, en utilisant souvent des techniques avancées telles que des systèmes de micro-réacteurs à flux pour améliorer les vitesses de réaction et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

1-((2-Méthyl-4-(triméthoxysilyl)but-3-én-2-yl)oxy)propan-1-amine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes ou hydroxydes correspondants.

Réduction : Les réactions de réduction peuvent produire des dérivés d'amine plus simples.

Substitution : Le groupe triméthoxysilyle peut participer à des réactions de substitution, conduisant à la formation de nouveaux composés contenant du silicium.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des pressions et l'utilisation d'atmosphères inertes contrôlées pour éviter les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de silanol, tandis que les réactions de substitution peuvent produire une large gamme de composés organosiliciés .

Applications De Recherche Scientifique

1-((2-Méthyl-4-(triméthoxysilyl)but-3-én-2-yl)oxy)propan-1-amine trouve des applications dans plusieurs domaines scientifiques :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la préparation d'autres composés organosiliciés.

Biologie : Employé dans la modification de biomolécules pour une stabilité et une fonctionnalité accrues.

Médecine : Étudié pour une utilisation potentielle dans les systèmes d'administration de médicaments et comme composant dans les dispositifs biomédicaux.

Mécanisme d'action

Le mécanisme d'action de 1-((2-Méthyl-4-(triméthoxysilyl)but-3-én-2-yl)oxy)propan-1-amine implique sa capacité à former des liaisons stables avec divers substrats. Le groupe triméthoxysilyle peut subir une hydrolyse pour former des groupes silanol, qui peuvent ensuite réagir avec d'autres molécules pour créer des liaisons covalentes fortes. Cette propriété est particulièrement utile dans la modification de surface et la création de matériaux hybrides .

Mécanisme D'action

The mechanism of action of 1-((2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl)oxy)propan-1-amine involves its ability to form stable bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other molecules to create strong covalent bonds. This property is particularly useful in surface modification and the creation of hybrid materials .

Comparaison Avec Des Composés Similaires

Composés similaires

1-Propanamine, 3-(triéthoxysilyl) : Structure similaire mais avec des groupes triéthoxysilyle au lieu de triméthoxysilyle.

2,2-Diméthyl-4-(triméthoxysilyl)butan-1-amine : Un autre composé organosilicié avec une structure de chaîne alkyle différente.

2-Méthyl-7-triméthoxysilylhept-1-én-3-one : Contient une chaîne heptenone au lieu d'une chaîne butényle.

Unicité

1-((2-Méthyl-4-(triméthoxysilyl)but-3-én-2-yl)oxy)propan-1-amine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confère une réactivité et une polyvalence distinctes. La présence des groupes triméthoxysilyle et amine permet une large gamme de modifications chimiques et d'applications, ce qui en fait un composé précieux dans divers domaines .

Propriétés

Formule moléculaire |

C11H25NO4Si |

|---|---|

Poids moléculaire |

263.41 g/mol |

Nom IUPAC |

1-[(E)-2-methyl-4-trimethoxysilylbut-3-en-2-yl]oxypropan-1-amine |

InChI |

InChI=1S/C11H25NO4Si/c1-7-10(12)16-11(2,3)8-9-17(13-4,14-5)15-6/h8-10H,7,12H2,1-6H3/b9-8+ |

Clé InChI |

CMXVCAFGKBZKJU-CMDGGOBGSA-N |

SMILES isomérique |

CCC(N)OC(C)(C)/C=C/[Si](OC)(OC)OC |

SMILES canonique |

CCC(N)OC(C)(C)C=C[Si](OC)(OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)

![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)

![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)